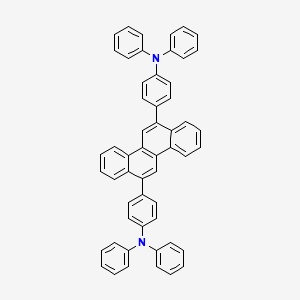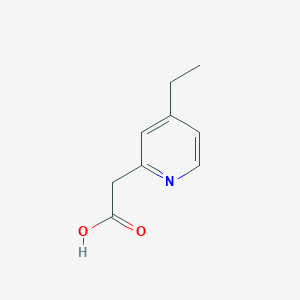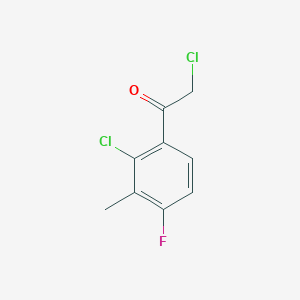
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is an organic compound with a complex structure that includes chlorine, fluorine, and methyl substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the choice of solvents and purification methods is optimized to meet industrial standards and regulatory requirements.
化学反应分析
Types of Reactions
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines in the presence of a base.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Known for its use in organic synthesis and potential biological activity.
α-Chloro-p-fluoroacetophenone: Used in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-Chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C9H7Cl2FO |
|---|---|
分子量 |
221.05 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloro-4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Cl2FO/c1-5-7(12)3-2-6(9(5)11)8(13)4-10/h2-3H,4H2,1H3 |
InChI 键 |
SHWODMQRWGYCSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)C(=O)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


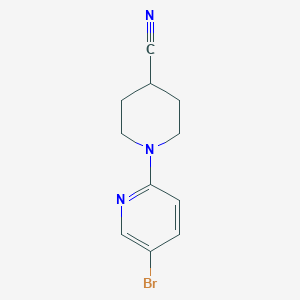
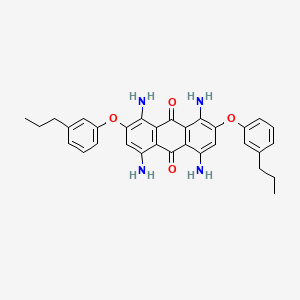
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)

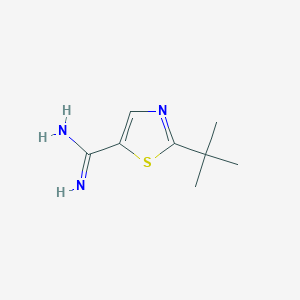
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
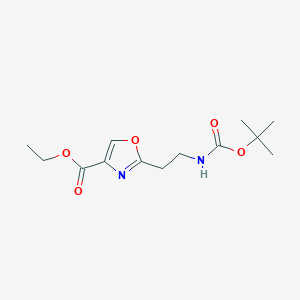
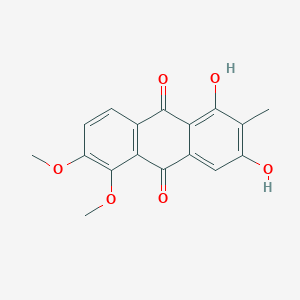
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)


